molecular formula C7H6N4O2 B11772896 Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate

Cat. No.: B11772896
M. Wt: 178.15 g/mol
InChI Key: DXTDFNJGSUZHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate (CAS 76196-04-8) is a heterocyclic compound featuring a fused triazole-pyridazine core with a methyl ester substituent at position 2. This compound serves as a versatile intermediate in medicinal chemistry due to its reactivity at the 6-position, enabling derivatization for drug discovery . While early studies noted its lack of antihypertensive activity, its structural analogs have shown promise in diverse therapeutic areas, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)6-10-9-5-3-2-4-8-11(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTDFNJGSUZHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C2N1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazolopyridazine ring system . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Hydrolysis and Ester Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enabling further derivatization.

Reaction Conditions Outcome Yield Reference
Alkaline hydrolysisNaOH (1M), H₂O/EtOH, reflux, 6h Triazolo[4,3-b]pyridazine-3-carboxylic acid78%
Acidic hydrolysisHCl (6M), reflux, 12hPartial decomposition observed45%

The carboxylic acid derivative serves as a precursor for amide formation via coupling reagents like HBTU, as demonstrated in related triazolopyridazine systems .

Nucleophilic Substitution on the Pyridazine Ring

Electrophilic positions on the pyridazine ring (e.g., C-6) participate in nucleophilic substitution reactions.

Reagent Conditions Product Application
Hydrazine hydrateEtOH, 80°C, 4h6-Hydrazino derivativePrecursor for cyclization
AmmoniaSealed tube, 120°C, 8h6-Amino derivativeBioactive intermediate

For example, treatment with hydrazine replaces halogen atoms (e.g., Cl) at C-6, enabling subsequent cyclization to form fused heterocycles .

Cyclization and Heterocycle Formation

The triazole-pyridazine scaffold participates in cyclization reactions to generate complex polycyclic systems.

Curtius Rearrangement

Under thermal conditions, intermediates from methyl triazolo[4,3-b]pyridazine-3-carboxylate undergo Curtius rearrangement to form isocyanate derivatives, which are trapped with amines :

Example Pathway :

  • Step 1 : Hydrolysis to carboxylic acid.

  • Step 2 : Curtius rearrangement with diphenylphosphoryl azide (DPPA) to form isocyanate.

  • Step 3 : Reaction with benzylamine to yield urea derivatives.

Cyclotransformation with Hydrazines

Reaction with hydrazine hydrate at elevated temperatures (140°C) induces ring-opening/ring-closing cascades, producing pyridazinone-fused triazoles (e.g., 1H-1,2,3-triazolo[4,5-d]pyridaz-4-one) .

Functionalization at the Triazole Ring

The triazole moiety undergoes regioselective alkylation or arylation at N-1 or N-2 positions, depending on reaction conditions:

Reagent Position Modified Product Conditions
Methyl iodideN-11-Methyltriazolo-pyridazineK₂CO₃, DMF, 60°C, 12h
4-BromophenylacetyleneN-22-Aryl derivativeCuI, DIPEA, 80°C, 24h

These modifications enhance solubility or biological activity, as seen in analogs with anti-tumor properties .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl or heteroaryl group introduction at reactive positions:

Reaction Type Catalyst Substrate Application
Suzuki-MiyauraPd(PPh₃)₄6-Bromo derivativeBiaryl analogs for drug design
Buchwald-HartwigPd₂(dba)₃/Xantphos6-Amino derivativeIntroduction of amines

For instance, Suzuki coupling with 4-fluorophenylboronic acid produced derivatives tested as c-Met kinase inhibitors .

Reduction and Oxidation

Selective reduction of the pyridazine ring or oxidation of side chains has been explored:

Reaction Reagent Outcome Notes
Catalytic hydrogenationH₂, Pd/CPartial saturation of pyridazineAlters electronic properties
Oxidation with KMnO₄KMnO₄, H₂O, 60°CEster to ketone (degradation observed)Limited synthetic utility

Biological Activity via Structural Modification

Derivatives synthesized through these reactions exhibit diverse bioactivities:

Derivative Modification Activity IC₅₀/EC₅₀
6-(4-Bromophenyl)-methylC-6 substitutionAnticancer (HeLa cells)2.85 ± 0.74 μM
8-Amino-6-chloroCyclization productKinase inhibition48 nM (c-Met kinase)

Key Research Findings

  • Synthetic Efficiency : Multi-step routes (e.g., Curtius rearrangement followed by cyclization) achieve yields >75% under optimized conditions .

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups at C-6 enhance kinase inhibition, while bulky substituents reduce solubility .

  • Crystallographic Data : X-ray studies confirm twisted conformations between triazole and pyridazine rings (e.g., 12.64° dihedral angle in triclinic crystals) .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives containing the triazolo-pyridazine scaffold. For instance, compounds derived from [1,2,4]triazolo[4,3-b]pyridazine have shown promising results against various cancer cell lines:

  • In vitro Studies : One notable study reported that derivatives exhibited IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. For example, compound 22i demonstrated IC50 values of 0.83 µM against A549 and 0.15 µM against MCF-7 cells .
  • Mechanism of Action : The antitumor activity is often attributed to the inhibition of specific kinases such as c-Met and VEGFR-2. For instance, compound 17l was shown to inhibit c-Met with an IC50 of 26 nM and demonstrated significant antiproliferative activity across multiple cancer cell lines .

Bromodomain Inhibition

Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene regulation and cancer progression. Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate derivatives have been identified as potential bromodomain inhibitors :

  • Binding Affinity : A series of derivatives were characterized for their ability to inhibit bromodomain proteins like BRD4. These compounds exhibited micromolar IC50 values, indicating their potential as therapeutic agents for diseases associated with aberrant bromodomain activity .
  • Structural Insights : Crystal structures of these inhibitors in complex with bromodomains have provided insights into their binding mechanisms, which are essential for optimizing their pharmacological profiles .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for enhancing the efficacy of methyl [1,2,4]triazolo[4,3-b]pyridazine derivatives:

  • Substituent Variations : Modifications at various positions on the triazole and pyridazine rings can significantly influence biological activity. For example, small changes in substituents have been shown to alter the potency against specific targets like c-Met and VEGFR-2 .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

ApplicationTarget/Cell LineIC50 ValuesMechanism of Action
Antitumor ActivityA549 (Lung Cancer)0.83 µMc-Met Inhibition
MCF-7 (Breast Cancer)0.15 µMc-Met Inhibition
HeLa (Cervical Cancer)2.85 µMc-Met Inhibition
Bromodomain InhibitionBRD4Micromolar rangeBinding to acetylated lysines

Mechanism of Action

The mechanism of action of methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparative Data Tables

Table 1. Structural and Physicochemical Properties

Compound Molecular Weight Substituents (Position) logP Solubility (mg/mL) Key Applications
Methyl ester (Target) 212.59 COOCH₃ (3) 1.2 2.1 (DMSO) Intermediate synthesis
Ethyl ester 226.62 COOCH₂CH₃ (3) 1.5 1.8 (DMSO) Lipophilic prodrugs
Sodium carboxylate 220.55 COO⁻Na⁺ (3), Cl (6) -0.8 >50 (Water) BRD4 inhibitors
PF-4254644 412.44 Quinoline-ethyl (3) 3.1 <0.1 (Water) c-Met inhibition

Biological Activity

Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of heterocyclic compounds known for their pharmacological potential. The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and pyridazine rings. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while exploring various substituents that can modify biological activity .

Biological Activity

1. Anticancer Properties

Several studies have investigated the anticancer activity of this compound derivatives. For instance, a series of derivatives were synthesized and evaluated for their ability to inhibit tankyrases (TNKSs), which play a crucial role in cancer cell proliferation and survival. The most potent compound demonstrated low nanomolar inhibition against TNKSs, indicating strong potential as an anticancer agent .

Table 1: Biological Activity of this compound Derivatives

CompoundTargetIC50 (µM)Mechanism of Action
Compound 12TNKSs<0.01NAD isostere inhibition
Compound 3bApoptosis in MCF-7 cells0.25Induction via caspase activation

2. Mechanisms of Action

The mechanism by which these compounds exert their anticancer effects involves multiple pathways:

  • Induction of Apoptosis : Compounds such as 3b have been shown to activate caspases (caspase-3, -8, -9), leading to programmed cell death in cancer cells while sparing normal cells .
  • Autophagy Modulation : Some derivatives promote autophagy by increasing the formation of autophagosomes and modulating key proteins like beclin-1 and mTOR .

Other Biological Activities

In addition to anticancer properties, this compound has demonstrated various other biological activities:

  • Antibacterial and Antifungal Effects : Research indicates that derivatives exhibit significant antibacterial activity against gram-positive bacteria and antifungal properties against certain fungal strains .
  • Anti-inflammatory Potential : Compounds within this class have shown promise in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a specific derivative's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). The study revealed that the compound not only inhibited cell proliferation but also induced apoptosis through a caspase-dependent pathway. Moreover, it was found to suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax .

Q & A

Q. What are the common synthetic routes for Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate, and how are intermediates validated?

The compound is typically synthesized via cyclization of hydrazine derivatives with substituted pyridazines. For example, a key intermediate like ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate undergoes annulation to form the triazole ring . Validation involves ¹H NMR, IR spectroscopy, and elemental analysis to confirm structural integrity. High-performance liquid chromatography (HPLC) is used to assess purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

¹H and ¹³C NMR are essential for confirming substituent positions and ring systems. IR spectroscopy identifies functional groups (e.g., ester carbonyl at ~1700 cm⁻¹). Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) resolve molecular weight and 3D structure, as demonstrated for analogs like 6-chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine .

Q. What are the typical biological targets explored for triazolo-pyridazine derivatives?

These derivatives are studied as inhibitors of enzymes like 14-α-demethylase lanosterol (antifungal target) and c-Met tyrosine kinase (anticancer target). Computational docking using PDB structures (e.g., 3LD6) guides activity predictions .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

Yield optimization involves solvent selection (e.g., toluene for cyclization), temperature control (80–100°C), and catalysts like phosphorus oxychloride for esterification. For example, stepwise synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl) derivatives achieved 60–75% yields via controlled stoichiometry and purification by silica chromatography .

Q. What strategies resolve contradictions in thermal decomposition data for triazolo-pyridazine analogs?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition stages. For 3,6,7-triamino-TATOT, kinetic models (e.g., Flynn-Wall-Ozawa) reconcile discrepancies by comparing isothermal vs. non-isothermal data. Contradictions in activation energy (Eₐ) are addressed via multi-method validation .

Q. How can computational methods improve the design of triazolo-pyridazine-based c-Met inhibitors?

Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models prioritize substituents. For example, quinoline-linked triazolo-pyridazines (e.g., JNJ-33377605) showed enhanced c-Met binding by replacing pyridazine with spiro[indoline-3,4'-piperidine]-2-one moieties .

Q. What experimental protocols ensure safe handling of halogenated triazolo-pyridazines?

Chlorinated derivatives (e.g., 6-chloro-7-cyclobutyl analogs) require inert atmosphere handling (N₂/Ar gloves) due to hydrolytic sensitivity. Safety Data Sheets (SDS) recommend PPE (gloves, goggles) and emergency protocols for spills (neutralization with NaHCO₃) .

Methodological Focus

Q. How are structure-activity relationships (SAR) analyzed for antifungal triazolo-pyridazines?

SAR studies compare substituents at the 3- and 6-positions. For instance, fluorophenyl groups at position 3 enhance 14-α-demethylase inhibition (IC₅₀: 0.8 µM) vs. methyl groups (IC₅₀: 3.2 µM). Dose-dependent assays in Candida albicans cultures validate efficacy .

Q. What are best practices for scaling up triazolo-pyridazine synthesis without compromising purity?

Pilot-scale reactions use continuous flow reactors to maintain temperature homogeneity. Post-synthesis, recrystallization from ethanol/water mixtures improves purity (>99%). Process analytical technology (PAT) monitors critical quality attributes in real-time .

Q. How do researchers address low solubility in biological assays for methyl ester derivatives?

Solubility is enhanced via co-solvents (DMSO:PBS 1:9) or prodrug strategies (e.g., hydrolysis to carboxylic acid derivatives). Micellar encapsulation (using PEG-lipids) also improves bioavailability in in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.